![molecular formula C19H13FN4O3S B2587626 (Z)-Methyl-2-(6-Fluor-2-((Chinoxalin-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetat CAS No. 1173323-45-9](/img/structure/B2587626.png)
(Z)-Methyl-2-(6-Fluor-2-((Chinoxalin-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H13FN4O3S and its molecular weight is 396.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(6-fluoro-2-((quinoxaline-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Chinoxalin, eine Komponente der Verbindung, wurde aufgrund seiner Entstehung als wichtige chemische Einheit Gegenstand umfangreicher Forschung . Es zeigt eine breite Palette an physikalisch-chemischen und biologischen Aktivitäten . Die Entwicklung neuer synthetischer Strategien und neuartiger Methoden zur Dekoration des Chinoxalin-Gerüsts mit geeigneten funktionellen Gruppen wurde beobachtet .
Bioaktives Molekül-Design
Chinoxalin-Gerüste wurden für das Design und die Entwicklung zahlreicher bioaktiver Moleküle eingesetzt . Diese Moleküle haben potenzielle Anwendungen in der Pharmakologie und Medizin.
Farbstoffsynthese
Chinoxalin-basierte Verbindungen wurden bei der Synthese von Farbstoffen verwendet . Diese Farbstoffe können in verschiedenen Industrien eingesetzt werden, darunter Textilien, Kunststoffe und Lebensmittel.
Fluoreszierende Materialien
Chinoxalin-Derivate wurden bei der Entwicklung fluoreszierender Materialien verwendet . Diese Materialien finden Anwendungen in der Bio-Bildgebung, bei Sensoren und optoelektronischen Geräten.
Elektrolumineszierende Materialien
Chinoxalin-basierte Verbindungen wurden zur Herstellung von elektrolumineszierenden Materialien verwendet . Diese Materialien werden bei der Herstellung von Leuchtdioden (LEDs) und anderen elektronischen Geräten verwendet.
Solarzellenanwendungen
Chinoxalin-Derivate wurden als organische Sensibilisatoren für Solarzellenanwendungen verwendet . Sie können dazu beitragen, die Effizienz von Solarzellen zu verbessern.
Agrochemische und pharmazeutische Produkte
Fluor- und Chlorsubstituierte Benzoesäurederivate, die strukturell der fraglichen Verbindung ähnlich sind, haben sich als relevant für praktische Anwendungen erwiesen, nämlich als Vorläufer von agrochemischen und pharmazeutischen Produkten .
Lebensmittelzusatzstoffe und Farbstoffe
Fluor- und Chlorsubstituierte Benzoesäurederivate wurden auch als Lebensmittelzusatzstoffe und Farbstoffe verwendet .
Eigenschaften
IUPAC Name |
methyl 2-[6-fluoro-2-(quinoxaline-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-27-17(25)10-24-15-7-6-11(20)8-16(15)28-19(24)23-18(26)14-9-21-12-4-2-3-5-13(12)22-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQCAHFLDAUXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
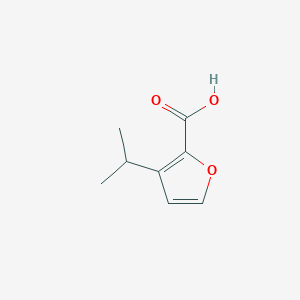
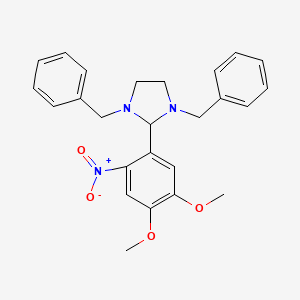

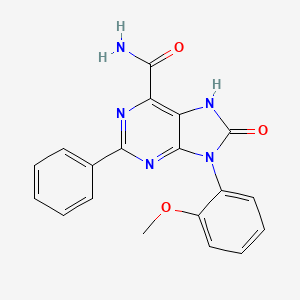
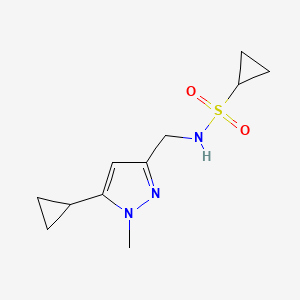
![1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2587550.png)
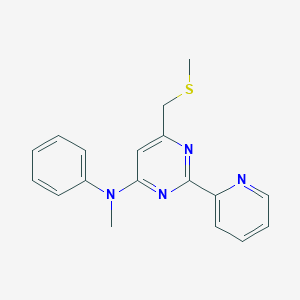
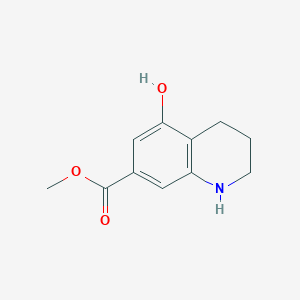
![3-Phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2587559.png)
![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2587560.png)
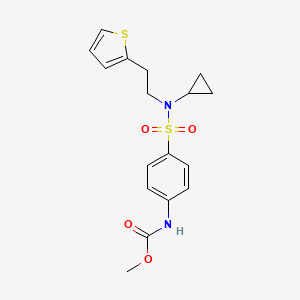
![6-Chloro-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]pyridine-3-sulfonamide](/img/structure/B2587564.png)
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2587565.png)

